molecular formula C13H14N2O2 B1398880 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde CAS No. 1022158-36-6

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde

Cat. No. B1398880
CAS RN: 1022158-36-6
M. Wt: 230.26 g/mol
InChI Key: WHYXQPGHZDUOAZ-UHFFFAOYSA-N
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Description

“1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde” is a chemical compound that likely contains an indazole ring, which is a type of heterocyclic aromatic organic compound. This compound also appears to have a tetrahydropyran ring, which is a saturated six-membered ring containing one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely contains an indazole ring and a tetrahydropyran ring. The indazole ring is a fused two-ring system, consisting of a benzene ring and a pyrazole ring. The tetrahydropyran ring is a six-membered ring with one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indazole and tetrahydropyran rings. The indazole ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The tetrahydropyran ring might be susceptible to reactions that open the ring, such as acid or base-catalyzed ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some possible properties to consider might include its polarity, solubility, melting point, boiling point, and spectral properties (such as IR, NMR, and UV/Vis spectra) .

Scientific Research Applications

Synthesis and Catalytic Applications

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde and related compounds have been extensively studied for their applications in organic synthesis, particularly in the construction of heterocyclic compounds. The synthesis of tetrahydrobenzo[b]pyrans, a class of naturally occurring compounds with significant pharmaceutical relevance, has been achieved through three-component cyclocondensation involving aldehydes and malononitrile, using organocatalysts. This approach highlights the versatility of such compounds in facilitating the construction of complex heterocyclic scaffolds with potential for drug development (Kiyani, 2018).

Pharmacological Importance

The indazole scaffold, part of the compound's structure, is of great interest in pharmacology due to its presence in a variety of compounds exhibiting a wide range of biological activities. Indazole derivatives have been found to possess anticancer, anti-inflammatory, and other therapeutic properties. This has spurred the development of novel indazole-based therapeutic agents, underscoring the compound's significance in the design of new drugs (Denya, Malan, & Joubert, 2018).

Organic Synthesis and Catalysis

The compound's relevance extends to organic synthesis and catalysis, where heterocyclic N-oxide derivatives, including those derived from indazole, play crucial roles. These compounds serve as versatile intermediates in metal complexes formation, asymmetric catalysis, and synthesis, highlighting their utility in advancing organic chemistry and drug development (Li et al., 2019).

Material Science and Nanotechnology

Furthermore, the compound and its derivatives are being explored in material science and nanotechnology, particularly in the development of high energy density materials (HEDMs). The study of azine energetic compounds, including those based on the indazole scaffold, is a burgeoning area of research. These compounds are being investigated for their potential applications in propellants, explosives, and gas generators, offering a glimpse into their diverse applicability beyond pharmaceuticals (Yongjin & Shuhong, 2019).

properties

IUPAC Name

1-(oxan-2-yl)indazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-9-10-4-3-5-12-11(10)8-14-15(12)13-6-1-2-7-17-13/h3-5,8-9,13H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYXQPGHZDUOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC(=C3C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701196885
Record name 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde

CAS RN

1022158-36-6
Record name 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022158-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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